

3-Chloro-N-(3-quinuclidinyl)benzamide molecular structure

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Compound of Interest

Compound Name: 3-Chloro-N-(3-quinuclidinyl)benzamide

CAS No.: 120570-07-2

Cat. No.: B039061

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An In-depth Technical Guide to the Molecular Structure and Prospective Biological Activity of 3-Chloro-N-(3-quinuclidinyl)benzamide

Executive Summary: **3-Chloro-N-(3-quinuclidinyl)benzamide** (CAS: 120570-07-2) is a heterocyclic organic compound featuring a substituted benzamide moiety linked to a bicyclic quinuclidine nucleus. While specific pharmacological data for this exact molecule is limited in published literature, its structural components are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its logical synthesis via amide coupling, and a thorough framework for its analytical characterization. Drawing upon structure-activity relationships from closely related analogs, this document postulates that the primary biological target for this compound is the $\alpha 7$ nicotinic acetylcholine receptor (nAChR), for which it is likely an agonist. This analysis positions **3-Chloro-N-(3-quinuclidinyl)benzamide** as a valuable molecular scaffold for the development of novel modulators of cholinergic neurotransmission, with potential applications in neurological and inflammatory disorders.

Introduction

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. **3-Chloro-N-(3-**

3-chloro-N-(3-quinuclidinyl)benzamide is a compelling example of this principle, merging two key structural motifs: the benzamide group and the quinuclidine cage.

- **The Benzamide Moiety:** Substituted benzamides are a privileged class of compounds found in numerous approved drugs, renowned for their ability to form key hydrogen bonding interactions with biological targets.[1] They are perhaps most famous for their role in antipsychotic medications that target dopamine D2 receptors, such as sulpiride and amisulpride.[2] However, their versatility extends to a wide range of activities, including prokinetics (targeting serotonin receptors) and agonists for sigma-1 receptors.[1][3] The chloro-substitution on the benzene ring serves to modulate the electronic properties and metabolic stability of the molecule.
- **The Quinuclidine Nucleus:** Quinuclidine, a rigid bicyclic amine, is a highly significant scaffold, primarily due to its structural resemblance to the cationic head of acetylcholine. This resemblance allows it to interact effectively with cholinergic receptors. Its most famous derivative, 3-quinuclidinyl benzilate (QNB), is a potent, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[4][5] More recently, derivatives containing a quinuclidine-amide linkage, like the topic molecule, have been identified as potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the $\alpha 7$ subtype.[6]

This guide serves to consolidate the known information on **3-Chloro-N-(3-quinuclidinyl)benzamide** and to provide a scientifically-grounded, prospective analysis of its molecular characteristics and biological function for researchers in pharmacology and medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of **3-Chloro-N-(3-quinuclidinyl)benzamide** have been established and are summarized below. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.

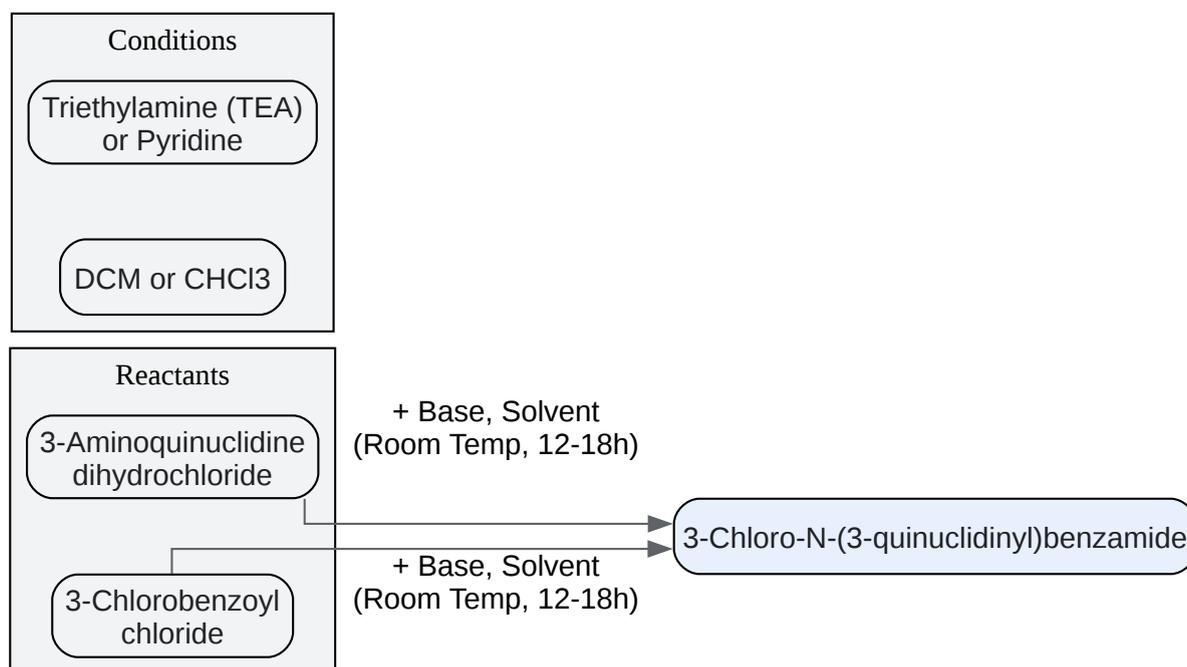
Property	Value	Source(s)
IUPAC Name	N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide	[7]
CAS Number	120570-07-2	[8][9]
Molecular Formula	C ₁₄ H ₁₇ ClN ₂ O	[7][8]
Molecular Weight	264.75 g/mol	[7][8]
Melting Point	165-166 °C	[8][9]
Appearance	White to off-white solid	(Typical)
InChI Key	NFCKUDVYRHEVOM-UHFFFAOYSA-N	[8][10]
SMILES	<chem>C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl</chem>	[10]
Predicted XlogP	2.4	[10]

Synthesis and Purification

The synthesis of **3-Chloro-N-(3-quinuclidinyl)benzamide** is a straightforward procedure based on standard amide bond formation chemistry. The most logical and referenced approach involves the acylation of 3-aminoquinuclidine with 3-chlorobenzoyl chloride.[\[11\]](#)

Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 3-aminoquinuclidine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct generated during the reaction.



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Caption: Synthesis of **3-Chloro-N-(3-quinuclidinyl)benzamide**.

Experimental Protocol: Amide Coupling

Disclaimer: This protocol is a representative procedure based on established methods for similar compounds and should be adapted and optimized under appropriate laboratory safety standards.

- **Reagent Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-3-Aminoquinuclidine dihydrochloride (1.0 eq). Suspend the solid in an anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 10 mL per mmol of substrate).
- **Basification:** Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) or pyridine (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine.

Stir for 20-30 minutes.

- **Acylation:** In a separate flask, dissolve 3-chlorobenzoyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine suspension at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Final Purification:** Purify the crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent to afford the pure product.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure and purity of the final compound is a critical step. A combination of spectroscopic and chromatographic methods is employed for this purpose. While a public repository of spectra for this specific molecule is not available, its expected analytical data can be reliably predicted based on its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the quinuclidine cage protons, and the amide proton. The four protons on the 3-chlorophenyl ring will appear in the aromatic region (~7.3-7.8 ppm). The protons of the rigid

quinuclidine skeleton will appear as a series of complex multiplets in the upfield region (~1.5-4.0 ppm). The amide proton (N-H) will likely appear as a doublet around 8.0-8.5 ppm.

- ¹³C NMR: The carbon NMR spectrum will confirm the presence of 14 unique carbon atoms. Key signals include the carbonyl carbon (~165-170 ppm), the aromatic carbons (~125-135 ppm, including the carbon attached to chlorine at a distinct shift), and the aliphatic carbons of the quinuclidine ring (~20-60 ppm).

Table 2: Predicted NMR Spectral Data

Moiety	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Benzamide C=O	-	~166
Benzamide Ar-H	7.3 - 7.8 (4H, m)	~126-135 (6C)
Amide N-H	~8.2 (1H, d)	-
Quinuclidine C3-H	~4.1 (1H, m)	~47

| Quinuclidine CH/CH₂ | 1.5 - 3.5 (12H, m) | ~20-55 (6C) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The analysis should yield a molecular ion peak corresponding to the exact mass of the compound's molecular formula, C₁₄H₁₇ClN₂O.

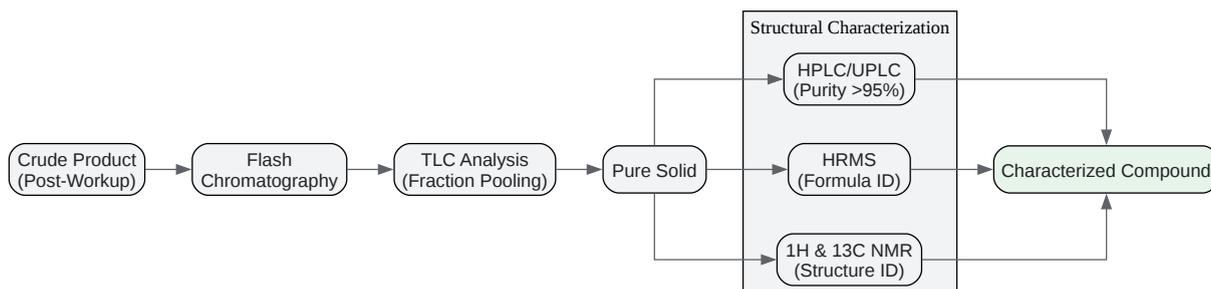
Table 3: Predicted High-Resolution Mass Spectrometry Data[10]

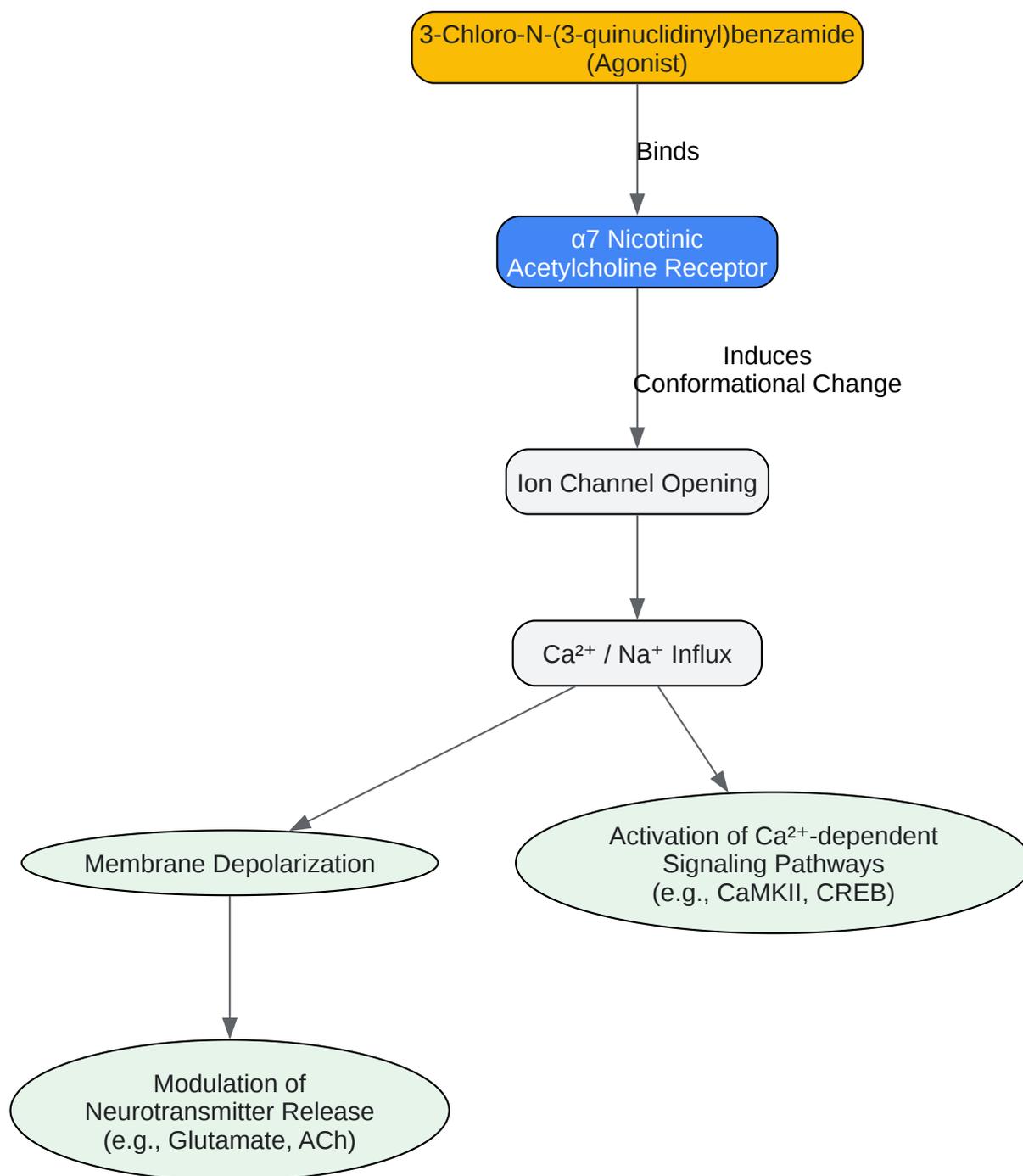
Adduct	Formula	Calculated m/z
[M+H] ⁺	C ₁₄ H ₁₈ ClN ₂ O ⁺	265.1102
[M+Na] ⁺	C ₁₄ H ₁₇ ClN ₂ NaO ⁺	287.0922

| [M-H]⁻ | C₁₄H₁₆ClN₂O⁻ | 263.0957 |

Analytical Workflow

The overall process for ensuring the quality of the synthesized compound follows a standardized workflow.





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Caption: Postulated signaling cascade upon $\alpha 7$ nAChR activation.

Recommended Experimental Validation Protocol

To empirically validate the predicted biological activity, a radioligand binding assay is the standard initial experiment.

- Objective: To determine the binding affinity (K_i) of **3-Chloro-N-(3-quinuclidinyl)benzamide** for the human $\alpha 7$ nAChR.
- Materials:
 - Test Compound: **3-Chloro-N-(3-quinuclidinyl)benzamide**.
 - Radioligand: [^3H]-Methyllycaconitine ([^3H]-MLA) or another selective $\alpha 7$ nAChR antagonist/agonist radioligand.
 - Receptor Source: Membranes from a cell line stably expressing the human $\alpha 7$ nAChR (e.g., GH4C1 cells).
 - Non-specific binder: A high concentration of a known $\alpha 7$ ligand (e.g., unlabeled MLA or nicotine).
 - Assay Buffer, 96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.
- Methodology (Competition Binding):
 - Prepare serial dilutions of the test compound.
 - In each well of a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its K_d value), and varying concentrations of the test compound.
 - For determining non-specific binding, add the non-specific binder instead of the test compound to a set of wells.
 - Incubate the plates to allow binding to reach equilibrium.
 - Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

- Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a one-site competition model using non-linear regression to determine the IC_{50} (the concentration of test compound that inhibits 50% of specific radioligand binding).
 - Calculate the binding affinity constant (K_i) from the IC_{50} using the Cheng-Prusoff equation.

Summary and Future Directions

3-Chloro-N-(3-quinuclidinyl)benzamide is a structurally intriguing molecule that stands at the intersection of several important classes of pharmacologically active compounds. While it is commercially available as a molecular fragment for synthetic chemistry, a detailed analysis of its structure strongly suggests a defined biological role. Based on robust evidence from closely related analogs, it is highly probable that this compound acts as an agonist at the $\alpha 7$ nicotinic acetylcholine receptor.

This technical guide has provided a comprehensive overview of its known properties, a detailed methodology for its synthesis, and a framework for its analytical and biological characterization.

Future research should focus on:

- **Empirical Validation:** Performing the binding and functional assays described to confirm the predicted $\alpha 7$ nAChR agonism and quantify its potency and efficacy.
- **Selectivity Profiling:** Screening the compound against a panel of other receptors, including other nAChR subtypes, mAChRs, and serotonin receptors, to determine its selectivity.
- **Lead Optimization:** Utilizing this molecule as a starting point or fragment to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic development.

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